molecular formula C14H20BrN5O B10972033 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide

Cat. No.: B10972033
M. Wt: 354.25 g/mol
InChI Key: PKHHTVWAJHEHGX-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide is a synthetic organic compound characterized by its unique pyrazole-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Rings: The initial step involves the synthesis of the two pyrazole rings. This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Bromination: The 4-position of one of the pyrazole rings is brominated using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.

    Alkylation: The brominated pyrazole is then alkylated with an appropriate alkyl halide to introduce the ethyl and methyl groups.

    Amide Formation: Finally, the two pyrazole units are linked via an amide bond. This can be achieved by reacting the brominated pyrazole with N-methylacetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrazole rings and the amide linkage.

    Coupling Reactions: The presence of the bromine atom makes it suitable for palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF (dimethylformamide).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while a Suzuki coupling reaction could introduce various aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound could serve as a lead compound for the development of new drugs. Its pyrazole rings are known to interact with various biological targets, making it a potential candidate for anti-inflammatory, anti-cancer, or antimicrobial agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism by which 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole rings can form hydrogen bonds and π-π interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide is unique due to its dual pyrazole structure and the specific substitution pattern. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H20BrN5O

Molecular Weight

354.25 g/mol

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methylacetamide

InChI

InChI=1S/C14H20BrN5O/c1-5-20-11(3)12(6-16-20)7-18(4)14(21)9-19-8-13(15)10(2)17-19/h6,8H,5,7,9H2,1-4H3

InChI Key

PKHHTVWAJHEHGX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CN(C)C(=O)CN2C=C(C(=N2)C)Br)C

Origin of Product

United States

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